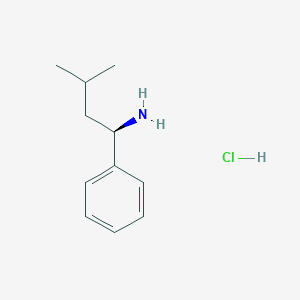

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-3-methyl-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQTWZNKDACDLN-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704177 | |

| Record name | (1R)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173110-88-7 | |

| Record name | (1R)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (R)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

Introduction: The Significance of Chiral Amines

Chiral primary amines are foundational building blocks in modern medicinal chemistry and materials science.[1] Their stereochemistry is often critical for biological activity, making enantioselective synthesis a paramount challenge. (R)-3-Methyl-1-phenylbutan-1-amine, in its hydrochloride salt form[2], represents a valuable chiral intermediate. This guide provides a comprehensive exploration of the advanced synthetic strategies for its preparation, focusing on methods that deliver high enantiopurity. We will dissect the mechanistic underpinnings of catalytic and biocatalytic approaches, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Strategic Overview: Pathways to Enantiopure Amines

The synthesis of a specific enantiomer like (R)-3-Methyl-1-phenylbutan-1-amine can be approached through several strategic routes. While classical methods like the Leuckart reaction can produce the racemic amine from 3-methyl-1-phenylbutan-1-one, such approaches necessitate a subsequent, often inefficient, chiral resolution step.[3][4][5] Modern organic synthesis prioritizes more direct and atom-economical methods. The most effective contemporary strategies are direct asymmetric syntheses that construct the chiral center in a controlled manner. This guide will focus on two pillars of modern asymmetric synthesis: transition-metal catalysis and biocatalysis. Both methods represent a significant leap forward, offering one-pot conversions from a prochiral ketone to the desired chiral amine with high stereoselectivity.[6][7][8]

Methodology 1: Transition-Metal Catalyzed Asymmetric Reductive Amination

This approach stands as one of the most powerful and versatile methods for synthesizing chiral amines directly from ketones.[8][9] It involves the in-situ formation of an imine from the ketone and an ammonia source, followed by an asymmetric reduction catalyzed by a chiral transition-metal complex.

Core Principle & Mechanistic Rationale

The reaction is a one-pot process that couples imine formation and reduction.[10] The key to its success lies in the chiral catalyst, typically a Ruthenium or Iridium complex bearing a chiral phosphine ligand (e.g., a derivative of BINAP or TunePhos).[9][11]

Causality:

-

Imine Formation: 3-Methyl-1-phenylbutan-1-one reacts reversibly with an ammonia source (e.g., ammonium acetate) to form a prochiral imine intermediate.

-

Chiral Coordination: The chiral metal catalyst coordinates to the imine. The steric and electronic properties of the chiral ligand create a highly asymmetric environment around the metal center.

-

Stereoselective Hydride Transfer: A reducing agent, typically molecular hydrogen (H₂), delivers a hydride to the imine carbon. Due to the chiral environment created by the ligand, the hydride is delivered preferentially to one face of the imine, leading to the formation of one enantiomer of the amine in excess.[9]

The choice of ligand is critical as it dictates the stereochemical outcome of the reduction.

Experimental Workflow: Asymmetric Reductive Amination

The following diagram illustrates the logical flow of the transition-metal catalyzed process.

Sources

- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. This compound [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine salt that holds significance as a building block in medicinal chemistry and pharmaceutical development. Its structural features, comprising a phenyl group and an isobutyl moiety attached to a chiral center, make it a valuable synthon for the preparation of more complex molecules with potential therapeutic applications. An understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and as a potential active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing the current limitations in publicly available experimental data for this specific compound, this document focuses on delivering a robust framework for its characterization. It outlines detailed, field-proven experimental protocols for determining its key physicochemical parameters, empowering researchers to generate high-quality, reliable data. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Chemical Name: this compound

Chemical Formula: C₁₁H₁₈ClN[1]

Molecular Weight: 199.72 g/mol [1]

CAS Number: 1173110-88-7[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available, experimentally determined physicochemical data for this compound. This underscores the importance of the experimental protocols detailed in the subsequent sections. The following table is provided as a template for researchers to populate as they generate this critical data.

| Property | Value | Method |

| Melting Point (°C) | Data not available | Capillary Melting Point Method |

| Aqueous Solubility (mg/mL) | Data not available | Shake-Flask Method |

| Solubility in Organic Solvents | Data not available | Visual Assessment/HPLC |

| pKa | Data not available | Potentiometric Titration |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the determination of the core physicochemical properties of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles.

Melting Point Determination

Significance: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

This method is a simple and widely used technique for determining the melting point of a solid.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating again at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded range constitutes the melting point of the sample.

-

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Significance: Solubility is a critical parameter in drug development, influencing bioavailability, formulation design, and routes of administration. The hydrochloride salt form of an amine is generally employed to enhance its aqueous solubility.

Methodology: Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol).

-

The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality: Reaching thermodynamic equilibrium is crucial for obtaining a true measure of solubility. The use of a validated analytical method ensures accurate quantification of the dissolved solute.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

Significance: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, the pKa of the conjugate acid (the ammonium ion) determines the extent of its ionization at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its behavior in formulation.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

The concentration should be sufficient to yield a clear titration curve.

-

-

Titration:

-

Place the solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the ammonium ions have been neutralized to the free amine. This point corresponds to the midpoint of the buffer region in the titration curve.

-

Causality: The titration curve reflects the change in the ratio of the protonated and deprotonated forms of the amine as a function of pH. The pKa represents the pH at which these two forms are present in equal concentrations.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Significance: Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present.

Methodology: ¹H and ¹³C NMR Spectroscopy

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount (1-2 mg) of the finely powdered sample with approximately 100-200 mg of dry potassium bromide (KBr).

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Conclusion

This technical guide serves as a comprehensive resource for researchers and scientists engaged in the characterization of this compound. While a definitive set of experimental physicochemical data is not yet available in the public domain, the detailed methodologies provided herein offer a clear and robust pathway for its determination. By following these protocols, researchers can generate the critical data necessary to advance their work in drug discovery and development. The principles of scientific integrity, causality, and self-validation are embedded within these methods to ensure the generation of accurate and reliable results.

References

Sources

An In-depth Technical Guide to (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

CAS Number: 1263198-93-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral primary amine of significant interest in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a stereogenic center at the carbon atom bearing the amino group makes it a valuable precursor for enantiomerically pure drugs, where specific stereoisomers are often responsible for the desired therapeutic effects while others may be inactive or even cause adverse effects. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this important chiral amine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Source(s) |

| CAS Number | 1263198-93-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₈ClN | |

| Molecular Weight | 199.72 g/mol | |

| Appearance | Off-white solid (expected) | General knowledge |

| Purity | Typically ≥97% | [1] |

| InChI Key | HNQTWZNKDACDLN-RFVHGSKJSA-N | |

| Storage | Store at 2-8°C for long-term stability | [1] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to the free base, which is a common practice for amine-containing pharmaceutical intermediates.[5]

Synthesis of this compound

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. Two primary strategies are commonly employed for the preparation of this compound: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

A highly efficient method for the stereoselective synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone. This approach directly establishes the desired stereocenter.

Conceptual Workflow for Asymmetric Reductive Amination

Caption: Asymmetric reductive amination workflow.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Imine Formation. To a solution of 3-methyl-1-phenylbutan-1-one (1 equivalent) in an appropriate solvent such as toluene, add a chiral amine, for instance, (R)-α-methylbenzylamine (1 equivalent). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the chiral imine.

-

Step 2: Diastereoselective Reduction. After cooling, the reaction mixture containing the imine is subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is typically used under a hydrogen atmosphere. The existing chiral center on the imine directs the hydrogenation to stereoselectively form the desired diastereomer of the secondary amine.

-

Step 3: Deprotection. The chiral auxiliary (e.g., the α-methylbenzyl group) is removed by hydrogenolysis, often under more vigorous hydrogenation conditions, to yield the target primary amine, (R)-3-Methyl-1-phenylbutan-1-amine.

-

Step 4: Salt Formation. The resulting free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride (e.g., HCl in ether) is added to precipitate the desired this compound. The product can then be isolated by filtration and dried.

This method's success is contingent on the judicious choice of the chiral auxiliary and reaction conditions to achieve high diastereoselectivity in the reduction step.

Chiral Resolution of Racemic 3-Methyl-1-phenylbutan-1-amine

An alternative and widely used industrial approach is the resolution of a racemic mixture of the amine. This involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation.

Logical Flow of Chiral Resolution

Caption: Chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol (Illustrative) [6][7]

-

Step 1: Synthesis of Racemic 3-Methyl-1-phenylbutan-1-amine. The racemic amine can be prepared by the reductive amination of 3-methyl-1-phenylbutan-1-one with ammonia or an ammonia source, followed by reduction with a suitable reducing agent like sodium borohydride.[8]

-

Step 2: Diastereomeric Salt Formation. The racemic amine (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of a chiral acid, typically (+)-tartaric acid (0.5 equivalents, as it is a diacid), in the same solvent is then added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Step 3: Fractional Crystallization. As the solution cools, the diastereomeric salt of the (R)-amine with (+)-tartaric acid, being less soluble, will preferentially crystallize out of the solution. The crystallization process may be initiated by seeding with a small crystal of the desired salt.

-

Step 4: Isolation of the Diastereomeric Salt. The precipitated salt is isolated by filtration and washed with a small amount of the cold solvent to remove impurities. The optical purity of the salt can be enhanced by recrystallization.

-

Step 5: Liberation of the Free Amine. The purified diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)-amine. The amine is then extracted into an organic solvent.

-

Step 6: Hydrochloride Salt Formation. The organic extract containing the (R)-amine is dried, and the solvent is removed. The resulting free base is dissolved in a suitable solvent, and hydrogen chloride is added to precipitate this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure and the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons of the phenyl group, the methine proton adjacent to the amino group, the methylene and methine protons of the isobutyl group, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic signals for the aromatic carbons, the chiral benzylic carbon, and the aliphatic carbons of the isobutyl group would be expected.[9]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 164.14.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. For the primary amine hydrochloride, characteristic absorptions for N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹) and C-H stretching of the aromatic and aliphatic groups would be observed.[11][12]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique to determine the enantiomeric purity of the final product. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.[13]

Applications in Drug Development

This compound serves as a vital chiral building block in the synthesis of complex pharmaceutical molecules. Its primary application lies in introducing a specific stereochemistry into the final drug molecule, which is often critical for its pharmacological activity.

Role as a Chiral Auxiliary and Building Block:

Chiral amines like (R)-3-Methyl-1-phenylbutan-1-amine can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[14][15] After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

More commonly, this compound is used as a chiral building block, where its entire structure is incorporated into the final API.

Potential Application in the Synthesis of DPP-4 Inhibitors:

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several drugs in this class, such as Sitagliptin and Saxagliptin, contain chiral amine moieties. While the exact synthesis routes used in large-scale manufacturing are often proprietary, the structural similarity of (R)-3-Methyl-1-phenylbutan-1-amine to key intermediates in the synthesis of these drugs suggests its potential utility. For instance, the synthesis of Sitagliptin involves the formation of a chiral β-amino acid derivative.[5][16][17] The use of pre-formed chiral amines is a common strategy in the synthesis of such molecules.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of the dust. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral intermediate in the synthesis of pharmaceuticals. Its importance stems from the critical role of stereochemistry in drug action. The availability of robust synthetic methods, including asymmetric synthesis and chiral resolution, allows for its production in high enantiomeric purity. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its successful application in drug discovery and development.

References

- The Royal Society of Chemistry.

- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. Accessed January 20, 2026.

- This compound. CymitQuimica. Accessed January 20, 2026.

- Synthesis of Sitagliptin.

- Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof. Quick Company. Accessed January 20, 2026.

- Chiral auxiliary. Wikipedia. Accessed January 20, 2026.

- A Process For Preparation Of Saxagliptin And Its Hydrochloride Salt.

- Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride. Smolecule. Accessed January 20, 2026.

- An Efficient and Telescopic Process for Saxagliptin Hydrochloride. Oriental Journal of Chemistry. Accessed January 20, 2026.

- Stereochemistry - Stereoelectronics. Accessed January 20, 2026.

- Strategies for chiral separation: from racemate to enantiomer. PubMed Central. Accessed January 20, 2026.

- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Accessed January 20, 2026.

- An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Accessed January 20, 2026.

- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.

- Process for separating enantiomers from a racemic mixture.

- An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride.

- This compound,1263198-93-1. Amadis Chemical. Accessed January 20, 2026.

- 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N). PubChemLite. Accessed January 20, 2026.

- 1263198-93-1 | this compound. ChemScene. Accessed January 20, 2026.

- Technical Support Center: Synthesis of Methyl 4-amino-3-phenylbutanoate. Benchchem. Accessed January 20, 2026.

- 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886. PubChem. Accessed January 20, 2026.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Accessed January 20, 2026.

- Improved process for preparation of sitagliptin.

- 1263198-93-1 | this compound. MolCore. Accessed January 20, 2026.

- 17684-35-4|3-Methyl-3-phenylbutan-1-amine hydrochloride|BLD Pharm. BLD Pharm. Accessed January 20, 2026.

- 3-methyl-1-phenylbutan-1-amine | CAS 42290-97-1. Santa Cruz Biotechnology. Accessed January 20, 2026.

- Chiral Auxiliaries. Sigma-Aldrich. Accessed January 20, 2026.

- EXPERIMENT 7. CDN. Accessed January 20, 2026.

- Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.

- 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) IR Spectrum. ChemicalBook. Accessed January 20, 2026.

- 3-(METHYLAMINO)-1-PHENYLBUTAN-1-OL;ERYTHRO-ISOMER - Optional[13C NMR]. SpectraBase. Accessed January 20, 2026.

- 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. NIST WebBook. Accessed January 20, 2026.

- Synthesis of 1-Methyl-3-phenylpropylamine via Reductive Amination: Application Notes and Protocols. Benchchem. Accessed January 20, 2026.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 20, 2026.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Accessed January 20, 2026.

- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals. Accessed January 20, 2026.

Sources

- 1. This compound,1263198-93-1-Amadis Chemical [amadischem.com]

- 2. chemscene.com [chemscene.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. molcore.com [molcore.com]

- 5. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

- 11. 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) IR Spectrum [chemicalbook.com]

- 12. 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof [quickcompany.in]

An In-depth Technical Guide to the Structure Elucidation of (R)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation and absolute configuration assignment of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic and chiroptical methods. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD) to unambiguously determine the compound's constitution, connectivity, and three-dimensional arrangement in space. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the core of this guide, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stereochemical Precision

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers of the same compound can exhibit vastly different physiological effects, with one being therapeutic while the other may be inert or even toxic.[1] this compound serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a robust and unequivocal confirmation of its structure, particularly its absolute configuration, is a non-negotiable prerequisite in the drug development pipeline. This guide outlines a multi-pronged analytical strategy to achieve this, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

Molecular Structure:

-

Name: this compound

-

Formula: C₁₁H₁₈ClN

-

Molecular Weight: 199.72 g/mol [2]

-

Structure: A primary amine with a chiral center at the carbon atom bonded to both the phenyl group and the nitrogen atom. The alkyl chain consists of a butyl group with a methyl substituent at the third position.

The Analytical Workflow: A Symphony of Techniques

The elucidation of a chiral molecule's structure is a puzzle solved by assembling complementary pieces of information from various analytical techniques. Our approach is systematic, beginning with the confirmation of the molecular formula and basic connectivity, and culminating in the definitive assignment of the absolute stereochemistry.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Confirming Constitution and Connectivity

Mass Spectrometry: The Molecular Blueprint

The initial step in our analysis is to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Causality of Choice: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which is a fundamental prerequisite for any further structural analysis.

Expected Fragmentation Pattern: Aliphatic amines are known to undergo characteristic fragmentation patterns in mass spectrometry, primarily through α-cleavage.[3][4][5] The most significant fragmentation would be the cleavage of the bond between the chiral carbon (C1) and the adjacent carbon (C2), leading to the formation of a stable benzylic cation.

| Fragment Ion (m/z) | Proposed Structure | Significance |

| 164.1434 ([M+H]⁺) | [C₁₁H₁₈N]⁺ | Protonated molecular ion, confirming the molecular weight of the free base.[6] |

| 106.0657 | [C₇H₈N]⁺ | Result of α-cleavage, loss of the isobutyl group. This is often the base peak. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, characteristic of compounds containing a benzyl group. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Data Analysis: Compare the accurate mass of the protonated molecular ion with the theoretical mass calculated for C₁₁H₁₈N⁺. Analyze the fragmentation pattern to identify characteristic losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connections

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

Causality of Choice: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecule's connectivity. 2D NMR techniques like COSY and HSQC are used to map the correlations between protons and carbons.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |

| Phenyl-H | 7.20-7.40 (m, 5H) | 126.0-129.0 | Aromatic protons and carbons in a monosubstituted benzene ring. |

| C1-H (methine) | ~4.10 (t, 1H) | ~55.0 | Proton attached to the chiral carbon, deshielded by the phenyl and amino groups. |

| C2-H₂ (methylene) | ~1.70-1.90 (m, 2H) | ~45.0 | Methylene protons adjacent to the chiral center. |

| C3-H (methine) | ~1.50-1.60 (m, 1H) | ~25.0 | Methine proton of the isobutyl group. |

| C4, C4'-H₃ (methyl) | ~0.90 (d, 6H) | ~22.0 | Diastereotopic methyl protons of the isobutyl group. |

| NH₃⁺ | Broad singlet, variable | - | Protons of the ammonium group, often exchange with residual water in the solvent. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

The Decisive Step: Assigning Absolute Configuration

While MS and NMR confirm the molecule's constitution, they cannot differentiate between the (R) and (S) enantiomers. For this, a chiroptical technique is required.

Vibrational Circular Dichroism (VCD): A Solution-State Approach

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] This technique has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, especially for those that are difficult to crystallize.[1][8][9]

Causality of Choice: VCD provides a unique spectroscopic fingerprint for each enantiomer. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned.[1][7]

Caption: VCD analysis workflow for absolute configuration.

Experimental Protocol: Vibrational Circular Dichroism (VCD)

-

Sample Preparation: Prepare a ~0.1 M solution of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A VCD spectrometer.

-

Data Acquisition:

-

Acquire the VCD and IR spectra over the mid-IR range (e.g., 2000-1000 cm⁻¹).

-

Collect data for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Computational Modeling:

-

Perform a conformational search for the (R)-enantiomer using a molecular mechanics force field.

-

Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical VCD spectrum.

-

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good match in the signs and relative intensities of the major VCD bands confirms the (R)-configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the (S)-enantiomer.

X-ray Crystallography: The Gold Standard (When Applicable)

Single-crystal X-ray diffraction remains the "gold standard" for the unambiguous determination of the absolute configuration of a molecule.[1][10][11] However, it is contingent upon the ability to grow a single crystal of suitable quality, which can be a significant challenge.

Causality of Choice: X-ray crystallography provides a direct three-dimensional map of the electron density in the crystal, allowing for the precise determination of atomic positions and, through the anomalous dispersion effect, the absolute configuration.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Attempt to grow single crystals of the compound from various solvents and solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).[11]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Absolute Configuration Determination: Determine the absolute configuration by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[10]

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of this compound is a multi-step process that relies on the synergistic application of modern analytical techniques. By following the workflow outlined in this guide, from the foundational confirmation of the molecular formula and connectivity using MS and NMR to the definitive assignment of the absolute configuration with VCD, researchers can achieve a high degree of confidence in their structural assignment. This rigorous, self-validating approach is essential for ensuring the quality, safety, and efficacy of pharmaceutical compounds and is a cornerstone of modern drug development.

References

-

American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, May). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 21). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-phenylbutan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]

-

ACS Publications. (2023, February 1). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (2025, August 7). X-ray crystallography and chirality: understanding the limitations. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-phenylbutan-1-amine hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-dimethyl-1-phenylbutan-1-amine (C12H19N). Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-3-phenylpropylamine. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Methyl-2-phenylbutylamine. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. 3-Methyl-4-phenylbutan-1-amine hydrochloride | C11H18ClN | CID 165997356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

NMR and mass spectrometry data for (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

An In-Depth Technical Guide to the Analytical Characterization of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Foreword: The Criticality of Stereospecific Analysis in Pharmaceutical Development

In the landscape of modern drug development, the precise structural elucidation and characterization of chiral molecules are not merely procedural steps but cornerstones of safety, efficacy, and regulatory compliance. Chiral amines, such as this compound, are prevalent building blocks in active pharmaceutical ingredients (APIs). The distinct pharmacological and toxicological profiles of individual enantiomers necessitate the use of robust, validated analytical methods to ensure enantiomeric purity and confirm chemical identity.[1]

This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental choices and data interpretation, grounded in the principles of Good Manufacturing Practice (GMP).[2]

Molecular Identity and Physicochemical Properties

This compound is a chiral primary amine salt. Its structure consists of a phenyl group and an isobutyl group attached to a chiral carbon, which also bears the amine group, protonated to form the hydrochloride salt.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1173110-88-7 / 1263198-93-1 | [3][4] |

| Molecular Formula | C₁₁H₁₈ClN | [3] |

| Molecular Weight | 199.72 g/mol | [3] |

| InChIKey | HNQTWZNKDACDLN-RFVHGSKJSA-N | [3][4] |

| Free Base Formula | C₁₁H₁₇N | [5][6] |

| Free Base MW | 163.26 g/mol |[6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure in solution. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Expertise & Experience: The Rationale Behind the NMR Experiment

The choice of NMR is predicated on its ability to provide a comprehensive "fingerprint" of the molecule.

-

¹H NMR reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity through spin-spin coupling), and their relative quantities (integration).

-

¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

-

2D NMR techniques (like COSY and HSQC, not detailed here) can be employed to definitively map out the H-H and C-H connectivities, respectively, providing an irrefutable confirmation of the assigned structure.

For a hydrochloride salt, which is highly polar, the choice of a polar deuterated solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is critical for achieving good solubility and sharp signals.

Experimental Protocol: A Self-Validating System

A robust NMR acquisition protocol ensures reproducibility and data integrity, which are essential in a regulated environment.[2]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

-

-

Instrumentation & Calibration:

-

Utilize a properly qualified and calibrated NMR spectrometer, for instance, a 400 MHz or higher field instrument.[8]

-

Ensure the instrument's temperature is stabilized (e.g., at 298 K).

-

-

¹H NMR Data Acquisition:

-

Acquire a ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence with a relaxation delay (D1) of at least 1-2 seconds to allow for full proton relaxation.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals and determine the multiplicity and coupling constants of the peaks.

-

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR data based on the structure. The chemical shifts are predictions and may vary slightly based on solvent and concentration.

Caption: Labeled structure for NMR assignment.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| H_aromatic | 7.30 - 7.50 | m | 5H | - | Phenyl protons |

| H1 | ~4.20 | t | 1H | ~7-8 | Benzylic CH |

| NH₃⁺ | 8.5 - 9.0 | br s | 3H | - | Ammonium protons |

| H2a, H2b | ~1.85 | m | 2H | - | CH₂ adjacent to chiral center |

| H3 | ~1.60 | m | 1H | ~6-7 | CH(CH₃)₂ |

| H4, H5 | ~0.90 | d | 6H | ~6-7 | Diastereotopic (CH₃)₂ |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C_ipso | ~138-140 | Quaternary aromatic C |

| C_meta/ortho | ~128-130 | Aromatic CH |

| C_para | ~127-128 | Aromatic CH |

| C1 | ~55-58 | Benzylic CH-NH₃⁺ |

| C2 | ~45-48 | CH₂ |

| C3 | ~24-26 | CH(CH₃)₂ |

| C4, C5 | ~22-23 | (CH₃)₂ |

Mass Spectrometry (MS): Confirming Mass and Unveiling Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred technique due to the pre-charged nature of the analyte.

Expertise & Experience: Why ESI-MS is the Right Choice

ESI is a soft ionization technique that typically yields the protonated molecular ion of the free base, [M+H]⁺, with minimal in-source fragmentation. This allows for the unambiguous determination of the molecular weight of the free amine (163.26 Da). The fragmentation pattern, which can be induced via collision-induced dissociation (CID) in an MS/MS experiment, provides a structural roadmap that confirms the connectivity of the molecule. The primary cleavage points in aliphatic amines are typically the bonds beta to the nitrogen atom, a process known as alpha-cleavage.[9]

Experimental Protocol: A Self-Validating System

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the amine remains protonated.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an ESI source, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer.

-

-

Data Acquisition:

-

Operate the ESI source in positive ion mode.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

-

The expected protonated molecule [M+H]⁺ for the free base (C₁₁H₁₇N) is m/z 164.14.[5]

-

-

MS/MS Fragmentation (for structural confirmation):

-

Select the precursor ion (m/z 164.14) for fragmentation.

-

Apply collision energy (CID) to induce fragmentation and acquire the product ion spectrum.

-

Data Presentation: Predicted Mass Spectral Data

The fragmentation of the protonated molecule (m/z 164.14) is expected to proceed via characteristic pathways for benzylic amines.

Table 4: Predicted Key Ions in ESI-MS Spectrum

| m/z Value | Proposed Formula | Description |

|---|---|---|

| 164.14 | [C₁₁H₁₈N]⁺ | [M+H]⁺, Molecular Ion |

| 147.11 | [C₁₁H₁₅]⁺ | Loss of ammonia (NH₃) |

| 106.08 | [C₇H₈N]⁺ | Benzylic cleavage, formation of phenylmethaniminium |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, common fragment from benzyl groups |

| 57.07 | [C₄H₉]⁺ | Loss of phenylmethanimine, formation of isobutyl cation |

Caption: Proposed ESI-MS fragmentation pathway.

The Role of Method Validation in a GMP Framework

While this guide provides foundational data, it is imperative for drug development professionals to understand that these analytical methods must be formally validated for their intended purpose within a Good Manufacturing Practice (GMP) environment.[8][10] Analytical method validation provides documented evidence that a procedure is suitable for its intended use, ensuring results are accurate and reliable.[11]

The validation process, guided by documents like ICH Q2(R2), assesses key performance parameters:[2]

-

Accuracy: Closeness of test results to the true value.[11]

-

Precision: Agreement among a series of measurements (repeatability, intermediate precision).[10][11]

-

Specificity: Ability to assess the analyte unequivocally in the presence of other components.

-

Linearity & Range: Proportionality of results to concentration over a given range.

-

Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Caption: Logical workflow for analytical method validation.

Conclusion

The comprehensive characterization of this compound through NMR and mass spectrometry provides an unequivocal confirmation of its identity and structure. The ¹H and ¹³C NMR spectra serve as a detailed structural map, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. For scientists in the pharmaceutical industry, mastering the application and interpretation of this data, within the context of a rigorous validation framework, is essential for advancing drug development programs and ensuring the delivery of safe and effective medicines.

References

- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation. Benchchem.

- Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. (2025).

- Supplementary Material. The Royal Society of Chemistry.

- What is analytical method validation in GMP. (2024).

- Elements of a Good Analytical Method Validation Protocol. (2025).

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (2015).

- Method Validation Guidelines. BioPharm International.

- A Guide to the Analysis of Chiral Compounds by GC.

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021).

- New GC investigation of chiral amine separation. Wiley Analytical Science. (2018).

- This compound. CymitQuimica.

- This compound. Amadis Chemical.

- 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N). PubChemLite.

- 3-Methyl-3-phenylbutan-1-amine hydrochloride. BLD Pharm.

- 3-Methyl-3-phenylbutan-1-amine. PubChem.

- 3-methyl-3-phenylcyclobutan-1-amine hydrochloride. Sigma-Aldrich.

- 3-methyl-1-phenylbutan-1-amine. Santa Cruz Biotechnology.

- 3-methyl-3-phenylcyclobutan-1-amine hydrochloride. Sigma-Aldrich.

- 1-Methyl-3-phenylpropylamine. PubChem.

- This compound. MolCore.

- 3-Methyl-3-phenylbutan-1-amine. ChemScene.

- mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for... Doc Brown's Chemistry. (2025).

- (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. Pharmaffiliates.

- 3-(METHYLAMINO)-1-PHENYLBUTAN-1-OL;ERYTHRO-ISOMER - Optional[13C NMR]. SpectraBase.

- Mass Spectrometry: Fragmentation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]

- 3. This compound [cymitquimica.com]

- 4. This compound,1263198-93-1-Amadis Chemical [amadischem.com]

- 5. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. gmpsop.com [gmpsop.com]

- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

The Synthetic Alchemist's Guide to Enantiomerically Pure Chiral Amines

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Indispensable Role of Chiral Amines

Enantiomerically pure chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, most notably active pharmaceutical ingredients (APIs) and agrochemicals. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety within their structure, underscoring their critical importance in modern medicine.[1][2][3] The precise three-dimensional arrangement of atoms in these molecules is paramount to their biological activity, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the development of efficient, scalable, and sustainable methods for the synthesis of enantiomerically pure chiral amines remains a central focus of academic and industrial research.[4][5][6]

This technical guide provides a comprehensive overview of the core strategies for synthesizing enantiomerically pure chiral amines. We will delve into the mechanistic underpinnings of each approach, offer field-proven insights into experimental design, and provide detailed protocols for key methodologies. Our focus is on empowering researchers and drug development professionals to make informed decisions when selecting and implementing a synthetic route.

Strategic Approaches to Asymmetric Amine Synthesis

The synthesis of enantiomerically pure chiral amines can be broadly categorized into two main strategies: the asymmetric transformation of prochiral precursors and the resolution of racemic mixtures. This guide will focus on the more atom-economical and elegant asymmetric synthetic methods, which can be further subdivided into transition metal-catalyzed reactions and biocatalytic approaches.

Transition Metal-Catalyzed Asymmetric Hydrogenation: A Workhorse of Chiral Amine Synthesis

Asymmetric hydrogenation of prochiral imines, enamines, and related substrates stands as one of the most direct and efficient methods for preparing α-chiral amines.[3] This approach relies on the use of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium, in combination with a chiral ligand to induce stereoselectivity.

Core Principles and Mechanistic Insights

The catalytic cycle of asymmetric hydrogenation of an imine generally involves the coordination of the imine to the chiral metal complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the C=N bond into a metal-hydride bond and reductive elimination of the chiral amine regenerates the catalyst. The enantioselectivity is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other.

Diagram: Catalytic Cycle of Asymmetric Imine Hydrogenation

Caption: A simplified representation of the catalytic cycle for transition metal-catalyzed asymmetric imine hydrogenation.

Key Considerations for Catalyst Selection and Optimization:

-

Metal Center: Iridium complexes are particularly effective for the hydrogenation of N-aryl imines, while rhodium and ruthenium catalysts are often employed for a broader range of substrates.[2]

-

Chiral Ligands: A vast library of chiral ligands has been developed, with phosphino-oxazolines (PHOX) and P-stereogenic phosphines being particularly successful.[3] The choice of ligand is crucial and often substrate-dependent.

-

Reaction Conditions: Temperature, hydrogen pressure, and solvent can all significantly impact the enantioselectivity and yield of the reaction. Optimization of these parameters is essential for achieving high performance.

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine

This protocol provides a general procedure for the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine, a common transformation in the synthesis of chiral amines.

-

Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a PHOX derivative) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: The imine substrate is dissolved in a degassed solvent (e.g., toluene or methanol) in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is added to the autoclave, which is then sealed, purged with hydrogen, and pressurized to the desired level (e.g., 10-50 bar). The reaction is stirred at a specific temperature (e.g., 25-60 °C) for a predetermined time (e.g., 12-24 hours).

-

Work-up and Analysis: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the enantiomerically enriched amine. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

| Substrate Type | Catalyst System (Metal/Ligand) | Typical ee (%) | Typical Yield (%) | References |

| N-Aryl Imines | Ir/PHOX Ligands | >95 | >90 | [2] |

| N-Alkyl Imines | Rh/Chiral Diphosphines | 80-99 | 85-98 | [3] |

| Enamides | Rh/DuPhos, Ru/BINAP | >99 | >95 | [7] |

Table 1. Representative performance of transition metal-catalyzed asymmetric hydrogenation for different substrate classes.

Biocatalysis: The Green and Selective Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[5][8] Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), making them highly attractive for industrial applications.[9]

Key Enzyme Classes and Their Applications:

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone or aldehyde, producing a chiral amine.[9][10] Protein engineering has significantly expanded the substrate scope of transaminases, enabling the synthesis of a wide range of chiral amines with excellent enantioselectivity.[9]

-

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone/aldehyde and an amine source.[8][11] They offer a direct and efficient route to chiral amines.

-

Monoamine Oxidases (MAOs): MAOs can be used in deracemization processes.[1] In this approach, one enantiomer of a racemic amine is selectively oxidized to the corresponding imine, which is then non-selectively reduced back to the racemic amine. This continuous process eventually converts the entire racemate into a single enantiomer.[1][6]

-

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones and aldehydes using ammonia as the amine donor and NAD(P)H as the cofactor.[9]

Diagram: Biocatalytic Routes to Chiral Amines

Caption: A summary of the main enzymatic approaches for producing enantiomerically pure chiral amines.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

This protocol outlines a typical procedure for the synthesis of a chiral amine from a prochiral ketone using a transaminase.

-

Enzyme and Reagent Preparation: The transaminase enzyme is prepared as a solution in a suitable buffer (e.g., phosphate buffer, pH 7.5). The amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor are also dissolved in the buffer.

-

Reaction Setup: The ketone substrate is added to the buffered enzyme solution. The reaction mixture is then incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess.

-

Work-up and Isolation: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude chiral amine, which can be further purified if necessary.

| Enzyme Class | Reaction Type | Typical ee (%) | Key Advantages | References |

| Transaminases (TAs) | Asymmetric Amination | >99 | High selectivity, broad substrate scope through engineering | [9][10] |

| Imine Reductases (IREDs) | Asymmetric Imine Reduction | >99 | Direct reductive amination in one pot | [8][11] |

| Monoamine Oxidases (MAOs) | Deracemization | >99 | Theoretical 100% yield from racemate | [1][6] |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | >99 | Uses ammonia as the amine source | [9] |

Table 2. Comparison of major biocatalytic methods for chiral amine synthesis.

Emerging and Complementary Strategies

While asymmetric hydrogenation and biocatalysis are dominant, other powerful methods for chiral amine synthesis are continuously being developed.

-

Catalytic Asymmetric Direct α-Amination: This method involves the direct introduction of a nitrogen-containing group to the α-position of a carbonyl compound using a chiral catalyst.[12] This approach avoids the pre-formation of an imine or enamine.

-

Asymmetric Allylic Amination: This reaction allows for the stereoselective introduction of an amine group at an allylic position, providing access to a different class of chiral amines.[13]

-

Enantioconvergent Substitution Reactions: These methods utilize a chiral catalyst to convert both enantiomers of a racemic starting material into a single enantiomer of the product.[14]

Conclusion and Future Outlook

The synthesis of enantiomerically pure chiral amines is a dynamic and evolving field. The choice of synthetic strategy depends on a multitude of factors, including the structure of the target molecule, scalability, cost-effectiveness, and sustainability considerations. Transition metal-catalyzed asymmetric hydrogenation offers a robust and well-established platform, while biocatalysis provides an increasingly attractive green and highly selective alternative. The continued development of novel catalysts, both chemical and biological, along with innovative process engineering, will undoubtedly lead to even more efficient and sustainable methods for producing these vital building blocks for the pharmaceutical and agrochemical industries.[5] The future of chiral amine synthesis will likely involve a synergistic approach, combining the strengths of different methodologies to address the ever-growing demand for complex and enantiomerically pure molecules.

References

-

Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis, 57(5), 284–300. [Link]

-

Catalytic Asymmetric Direct α-Amination Reactions of 2-Keto Esters: A Simple Synthetic Approach to Optically Active syn-β-Amino-α-hydroxy Esters. Journal of the American Chemical Society, 124(44), 12946–12947. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13384–13469. [Link]

-

Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]

-

A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

-

Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]

-

Scalable and sustainable synthesis of chiral amines by biocatalysis. PubMed. [Link]

-

Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. [Link]

-

Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5558-5575. [Link]

-

Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 8(7), 1485-1502. [Link]

-

Catalytic Asymmetric Allylic Amination. WordPress. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

-

The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]

-

Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 103(8), 3029–3066. [Link]

-

Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. ResearchGate. [Link]

-

Catalytic asymmetric α-amination reaction. ResearchGate. [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 3247–3272. [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]

-

Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vapourtec.com [vapourtec.com]

- 5. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Process considerations for the asymmetric synthesis of chiral amines using transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Asymmetric Allylic Amination - Wordpress [reagents.acsgcipr.org]

- 14. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride

Introduction

(R)-3-Methyl-1-phenylbutan-1-amine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development, often utilized as a key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the chemical and physical stability of this compound is paramount to maintaining its purity, efficacy, and safety profile throughout its lifecycle, from synthesis and storage to its incorporation into final drug products. This guide provides an in-depth technical overview of the stability and recommended storage conditions for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, potential degradation pathways, and robust methodologies for assessing its stability, all grounded in established scientific principles.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of developing appropriate storage and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ClN | |

| Molecular Weight | 199.72 g/mol | |

| Appearance | Colorless to pink Liquid (predicted for the free amine) / Solid (for the hydrochloride salt) | |

| Purity | Typically ≥97% | |

| Predicted Boiling Point | 237.2 ± 9.0 °C (for the free amine) | |

| Predicted Density | 0.924 ± 0.06 g/cm³ (for the free amine) | |

| Predicted pKa | 9.27 ± 0.10 (for the free amine) | |

| Storage Temperature | 2-8°C recommended by some suppliers |

Note: Some data is predicted for the free amine and should be considered as an estimation for the hydrochloride salt.

Potential Degradation Pathways

As a phenylalkylamine hydrochloride, this compound is susceptible to several modes of degradation. A proactive understanding of these pathways is crucial for designing effective stability-indicating methods and defining optimal storage conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.

Hydrolysis

While amine hydrochloride salts are generally stable to hydrolysis, the potential for dissociation in the presence of moisture exists. The equilibrium between the salt and its free amine and hydrochloric acid can be influenced by pH and the presence of water. In aqueous solutions, the pH will be a critical factor in determining the stability of the compound.

Oxidation